Cas no 2138823-28-4 (2-Hepten-4-one, 5-amino-6-(phenylmethoxy)-)

2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- 化学的及び物理的性質
名前と識別子
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- 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)-
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- インチ: 1S/C14H19NO2/c1-3-7-13(16)14(15)11(2)17-10-12-8-5-4-6-9-12/h3-9,11,14H,10,15H2,1-2H3
- InChIKey: AFGNOPHHOLHNCD-UHFFFAOYSA-N
- ほほえんだ: CC=CC(=O)C(N)C(OCC1=CC=CC=C1)C
2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795961-5.0g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
Enamine | EN300-795961-0.25g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
Enamine | EN300-795961-1.0g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
Enamine | EN300-795961-10.0g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-795961-0.5g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-795961-0.05g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
Enamine | EN300-795961-2.5g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-795961-0.1g |
5-amino-6-(benzyloxy)hept-2-en-4-one |
2138823-28-4 | 95% | 0.1g |
$930.0 | 2024-05-22 |
2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
2-Hepten-4-one, 5-amino-6-(phenylmethoxy)-に関する追加情報
Chemical Profile of 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- (CAS No. 2138823-28-4)
2-Hepten-4-one, 5-amino-6-(phenylmethoxy)-, identified by its Chemical Abstracts Service (CAS) number 2138823-28-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework, combines a heptenone backbone with functional groups that make it a versatile intermediate in the synthesis of biologically active molecules.
The structural motif of 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- includes a ketone group at the 4-position of a heptene chain, a primary amine at the 5-position, and a phenylmethoxy (benzyl ether) substituent at the 6-position. This arrangement of functional groups provides multiple sites for chemical modification, making it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymatic pathways implicated in human diseases. The presence of both an amine and an ether group in 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- suggests potential applications in the design of molecules that interact with biological targets such as kinases, proteases, and other enzymes involved in signal transduction and metabolic pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The heptenone core can be modified to introduce additional functional groups or to alter electronic properties, while the amine and phenylmethoxy groups provide opportunities for hydrogen bonding and hydrophobic interactions with biological targets. These features have made 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- a subject of interest in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.
Recent studies have demonstrated the utility of derivatives of heptenone-based compounds in the development of antimicrobial agents. The structural features of 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)-, particularly the presence of a ketone and an amine group, have been shown to enhance binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase. These enzymes are critical for bacterial DNA replication and transcription, making them attractive targets for novel antibiotics.
The phenylmethoxy group in 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- also contributes to its pharmacological potential. Phenolic ethers are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. By incorporating this moiety into a molecular framework like that of 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)-, researchers can leverage these properties to develop compounds with enhanced therapeutic efficacy.
In addition to its applications in antibiotic development, 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- has shown promise in the field of neuropharmacology. The ability to modulate enzymatic pathways involved in neurotransmitter synthesis and degradation makes this compound a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that derivatives of heptenone-based compounds can interact with key enzymes involved in neurotransmitter metabolism, potentially leading to new therapeutic strategies.
The synthesis of 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Advances in synthetic methodologies have enabled chemists to construct this molecule efficiently while maintaining high purity standards. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in achieving the desired regioselectivity and stereoselectivity.
The pharmacokinetic properties of 2-Hepten-4-one, 5-amino-6-(phenylmethoxy)- are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Computational modeling techniques have been employed to predict ADME properties based on structural features, allowing researchers to design derivatives with improved pharmacokinetic profiles.
In conclusion,2 Hepten -4 one ,5 amino -6 ( phen ylmeth oxy ) - ( CAS No .2138823 -28 -4) represents a fascinating compound with diverse applications in pharmaceutical chemistry and drug discovery . Its unique structural features , combined with recent advances i n synthetic biology , make it a promising scaffold f or developing n ew therapeutic agents targeting various human diseases . As research continues , further insights into its biological activities and pharmacological properties will undoubtedly expand its utility i n medicinal chemistry . p >
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